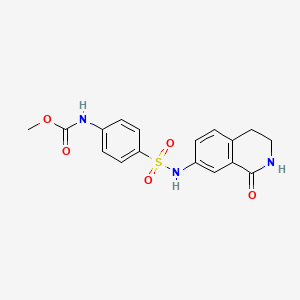

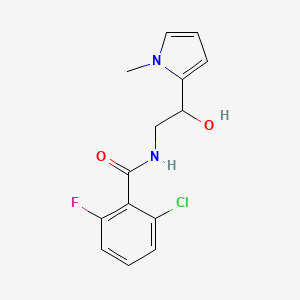

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

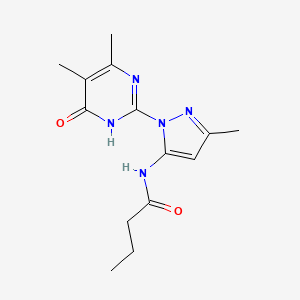

The compound “N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide” is a complex organic molecule. It contains several functional groups, including a sulfonyl group attached to a 4-chlorophenyl ring, an oxazinan ring, and a fluorophenethyl group attached to an oxalamide .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis processes. These may involve reactions such as nucleophilic substitution, condensation, and cyclization .Scientific Research Applications

Photoacid Generation

The study on the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), including derivatives with sulfonyl groups, revealed insights into the reaction mechanism and photoacid generation pathways. These findings are significant for applications in photolithography where photoacid generators play a critical role in the development of photoresist materials (Ortica et al., 2001).

Synthesis and Antiandrogen Activity

Research into the synthesis and structure-activity relationships of sulfone and sulfoxide derivatives showed potential in the development of novel antiandrogens. For instance, derivatives exhibiting antiandrogen activity could be optimized for the treatment of androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988).

Novel Synthetic Approaches

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane-2-carboxamides was developed, showcasing a new methodology for the synthesis of anthranilic acid derivatives and oxalamides. This highlights the versatility and utility of incorporating sulfonamide groups in complex organic synthesis (Mamedov et al., 2016).

Tautomerism and Molecular Structure

Investigations into sulfonamide-sulfonimide tautomerism of 1,2,4-triazine derivatives provided insights into the structural and electronic properties of these compounds. This research contributes to the understanding of molecular dynamics and could inform the design of new materials and drugs (Branowska et al., 2022).

Solvatochromism and Fluorescence

A study on the solvatochromism of a fluorescent diarylethene derivative demonstrated its potential as a molecular probe for sensing solvent polarity. This could have applications in super-resolution fluorescence imaging and in the study of microenvironments in biological cells (Morimoto et al., 2018).

properties

IUPAC Name |

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFN3O5S/c22-16-4-8-18(9-5-16)32(29,30)26-12-1-13-31-19(26)14-25-21(28)20(27)24-11-10-15-2-6-17(23)7-3-15/h2-9,19H,1,10-14H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHKQIASISMYQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyrimidine](/img/structure/B2862817.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2862820.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/no-structure.png)

![1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2862829.png)